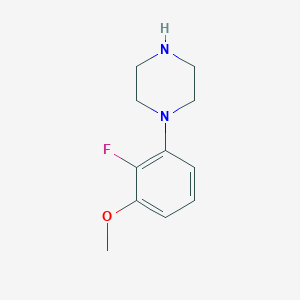![molecular formula C11H13ClF3NO2 B1471179 2-[(4-トリフルオロメチルフェニル)メチルアミノ]酢酸メチル塩酸塩 CAS No. 1797551-79-1](/img/structure/B1471179.png)
2-[(4-トリフルオロメチルフェニル)メチルアミノ]酢酸メチル塩酸塩
概要
説明
“Methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride” is a chemical compound . It is also known as "methyl (4-(trifluoromethyl)benzyl)glycinate hydrochloride" . The CAS Number of this compound is 1797551-79-1 .
Synthesis Analysis
The synthesis of this compound involves several steps . One of the intermediates in the synthesis process is formed by a Pd-catalyzed coupling reaction . This intermediate is then hydrolyzed in the presence of 6 M HCl .Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C11H12F3NO2.ClH/c1-17-10(16)7-15-6-8-2-4-9(5-3-8)11(12,13)14;/h2-5,15H,6-7H2,1H3;1H . The molecular weight of this compound is 283.68 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Pd-catalyzed coupling reaction and a hydrolysis reaction .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point range of 176 - 179 . .科学的研究の応用
医薬品開発
トリフルオロメチル基は医薬品によく見られる部分構造であり、薬物の生物活性と代謝安定性を高めます 。この化合物は、トリフルオロメチルフェニル基を有しており、新しい薬物候補の合成に使用できます。特に、トリフルオロメチルフェニルとのタンパク質相互作用の調節が有益な疾患に適しています。
有機合成
有機化学において、この化合物はより複雑な分子の合成のための汎用的な中間体として機能できます。 ベンジルアミン部分は、アルキル化、アシル化、鈴木カップリング反応などの変換のための反応部位であり、炭素-炭素結合と炭素-ヘテロ原子結合を構築する上で重要です .
作用機序
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involved in inflammation, pain sensation, and neurotransmission .
Result of Action
Based on the known effects of similar compounds, it can be speculated that the compound may have a range of effects, potentially including anti-inflammatory, analgesic, and neuroprotective effects .
Action Environment
The action, efficacy, and stability of Methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride can be influenced by various environmental factors. These may include the pH and temperature of the body’s internal environment, the presence of other compounds, and the specific characteristics of the target cells .
実験室実験の利点と制限
Methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride has a number of advantages for laboratory experiments. It is a readily available compound and is relatively inexpensive. In addition, it is highly soluble in water, making it easy to work with. However, Methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride is also highly toxic and should be handled with care.
将来の方向性
In the future, Methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride could be used to develop more effective drugs for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. In addition, it could be used to develop drugs that could be used to treat cancer and other diseases. In addition, further research could be conducted to explore the potential of Methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride as an antioxidant and anti-inflammatory agent. Finally, Methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride could be used to develop more effective pesticides and herbicides.
Safety and Hazards
生化学分析
Biochemical Properties
Methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The trifluoromethyl group in the compound enhances its binding affinity to certain enzymes, leading to enzyme inhibition or activation. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their catalytic activity . Additionally, the compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function.
Cellular Effects
Methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation . Furthermore, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of Methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain kinases by binding to their active sites . Additionally, the trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, facilitating its interaction with intracellular targets. This results in changes in gene expression and protein activity, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under standard laboratory conditions for extended periods . Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, with some changes persisting even after the compound is removed from the culture medium.
Dosage Effects in Animal Models
The effects of Methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
Methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride is involved in several metabolic pathways. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The trifluoromethyl group in the compound can also affect its metabolic stability, leading to prolonged activity in the body.
Transport and Distribution
The transport and distribution of Methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride within cells and tissues are critical for its biological activity. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of the compound within tissues is influenced by its physicochemical properties, such as lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of Methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy production. Additionally, the compound can interact with nuclear receptors, affecting gene expression and cellular responses.
特性
IUPAC Name |
methyl 2-[[4-(trifluoromethyl)phenyl]methylamino]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c1-17-10(16)7-15-6-8-2-4-9(5-3-8)11(12,13)14;/h2-5,15H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNYSOLOUZUDIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC1=CC=C(C=C1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1471096.png)

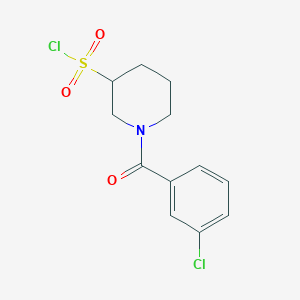
![4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B1471101.png)

![8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B1471103.png)
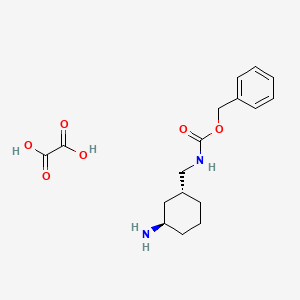
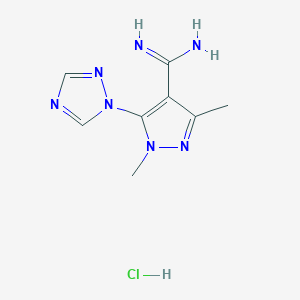
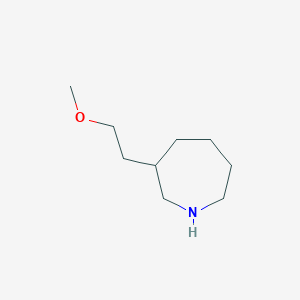
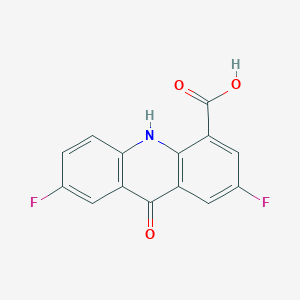
![1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1471112.png)

![[(5-Chloro-1-methyl-1H-benzimidazol-2-yl)methyl]amine hydrochloride](/img/structure/B1471118.png)
